N-[2-[1-[(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methyl]piperidin-2-yl]ethyl]methanesulfonamide
Description
N-[2-[1-[(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methyl]piperidin-2-yl]ethyl]methanesulfonamide is a complex organic compound that features a pyrazolo[3,4-b]pyridine core
Properties
IUPAC Name |
N-[2-[1-[(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methyl]piperidin-2-yl]ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2S/c1-14(2)23-18-16(12-20-23)10-15(11-19-18)13-22-9-5-4-6-17(22)7-8-21-26(3,24)25/h10-12,14,17,21H,4-9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGYQGRXWXNPPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=N2)CN3CCCCC3CCNS(=O)(=O)C)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[1-[(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methyl]piperidin-2-yl]ethyl]methanesulfonamide typically involves multiple steps. The initial step often includes the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the piperidine ring and subsequent functionalization with the methanesulfonamide group. Common reagents used in these reactions include various alkylating agents, sulfonyl chlorides, and bases such as sodium hydride or potassium carbonate. Reaction conditions may vary, but they often involve temperatures ranging from room temperature to reflux conditions, depending on the specific step.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-[1-[(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methyl]piperidin-2-yl]ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanesulfonamide group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[2-[1-[(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methyl]piperidin-2-yl]ethyl]methanesulfonamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may serve as a probe for studying biological pathways and interactions.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-[1-[(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methyl]piperidin-2-yl]ethyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-b]pyridine core is known to bind to various biological targets, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[1-[(1-methylpyrazolo[3,4-b]pyridin-5-yl)methyl]piperidin-2-yl]ethyl]methanesulfonamide
- N-[2-[1-[(1-ethylpyrazolo[3,4-b]pyridin-5-yl)methyl]piperidin-2-yl]ethyl]methanesulfonamide
Uniqueness
N-[2-[1-[(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methyl]piperidin-2-yl]ethyl]methanesulfonamide is unique due to the presence of the propan-2-yl group, which can influence its binding affinity and selectivity for specific targets. This structural feature may confer distinct pharmacological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
